An In-Depth Technical Guide to 6'-Fluoro-[3,3'-bipyridine]-6-carboxylic acid
An In-Depth Technical Guide to 6'-Fluoro-[3,3'-bipyridine]-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 6'-Fluoro-[3,3'-bipyridine]-6-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, and reactivity, offering field-proven insights for its application in research and development.
Introduction: A Molecule of Interest
6'-Fluoro-[3,3'-bipyridine]-6-carboxylic acid (CAS No. 1187383-94-3) belongs to the bipyridine class of compounds, which are renowned for their chelating properties and are integral components in the synthesis of functional materials and pharmaceuticals. The introduction of a fluorine atom and a carboxylic acid group onto the 3,3'-bipyridine scaffold significantly modulates its physicochemical properties, including its lipophilicity, electronic characteristics, and potential for intermolecular interactions. This strategic functionalization makes it a valuable building block for the synthesis of targeted therapeutic agents. Notably, it has been identified as a key intermediate in the development of melanin-concentrating hormone receptor 1 (MCH1R) antagonists, highlighting its relevance in the pursuit of treatments for obesity and other metabolic disorders[1].
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6'-Fluoro-[3,3'-bipyridine]-6-carboxylic acid is paramount for its effective utilization in synthesis and formulation. While extensive experimental data is not widely published, a combination of data from suppliers and predictive models provides a solid foundation for its handling and application.
| Property | Value/Information | Source/Method |
| CAS Number | 1187383-94-3 | [1] |
| Molecular Formula | C₁₁H₇FN₂O₂ | [1] |
| Molecular Weight | 218.187 g/mol | [1] |
| Appearance | Predicted to be a solid | General knowledge of similar compounds |
| Melting Point | Not experimentally determined in available literature. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water is anticipated. | General knowledge of heterocyclic carboxylic acids |
| pKa | Not experimentally determined in available literature. The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for pyridine carboxylic acids. | |
| LogP (Octanol/Water Partition Coefficient) | 1.7 (Predicted) | [1] |
| Storage | Sealed in a dry environment at 2-8°C. |
Synthesis and Purification
The construction of the 3,3'-bipyridine skeleton is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its high functional group tolerance and generally good yields.
Logical Workflow for Synthesis
The synthesis of 6'-Fluoro-[3,3'-bipyridine]-6-carboxylic acid via a Suzuki-Miyaura coupling reaction involves the coupling of a pyridine boronic acid (or ester) with a halopyridine. The choice of coupling partners is critical for the success of the reaction. A plausible and efficient route involves the coupling of 5-bromopyridine-2-carboxylic acid with (6-fluoropyridin-3-yl)boronic acid.
Caption: Synthetic workflow for 6'-Fluoro-[3,3'-bipyridine]-6-carboxylic acid.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis. Optimization may be necessary based on the specific reactivity of the substrates and the desired scale.
Materials:
-
5-bromopyridine-2-carboxylic acid
-
(6-fluoropyridin-3-yl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromopyridine-2-carboxylic acid (1.0 eq), (6-fluoropyridin-3-yl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~4-5.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 6'-Fluoro-[3,3'-bipyridine]-6-carboxylic acid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures catalytic activity throughout the reaction.
-
Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. Potassium carbonate is a commonly used and effective base for this purpose.
-
Solvent System: A mixture of an organic solvent like dioxane and water is often used to ensure the solubility of both the organic substrates and the inorganic base. Degassing the solvents removes dissolved oxygen.
-
Purification: The acidic workup protonates the carboxylic acid, facilitating its extraction into the organic phase. Column chromatography is a standard and effective method for purifying the final product from residual starting materials, catalyst, and byproducts.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region, typically between 7.5 and 9.0 ppm. The electron-withdrawing nature of the nitrogen atoms, the fluorine atom, and the carboxylic acid group will cause the protons on the pyridine rings to be deshielded. The coupling between adjacent protons (³JHH) and the coupling of protons to the fluorine atom (³JHF, ⁴JHF) will result in doublet, triplet, and doublet of doublets splitting patterns. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), and its signal may be exchangeable with D₂O[2].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region, typically between 160 and 175 ppm. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly deshielded, appearing in the range of 155-165 ppm. The other aromatic carbons will appear in the range of 110-150 ppm, with their chemical shifts influenced by the nitrogen atoms and the substituents[3].
FT-IR Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C=N and C=C stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-F stretch: A strong band in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be expected at m/z 219.19. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the fluorine atom[4].
Chemical Reactivity
The chemical reactivity of 6'-Fluoro-[3,3'-bipyridine]-6-carboxylic acid is dictated by its three key functional components: the pyridine rings, the carboxylic acid, and the carbon-fluorine bond.
Reactivity Map
Caption: Key reaction pathways for 6'-Fluoro-[3,3'-bipyridine]-6-carboxylic acid.
-
Carboxylic Acid Group: This is the most reactive site for many common organic transformations.
-
Esterification: The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol under acidic conditions.
-
Amide Coupling: This is a particularly important reaction in medicinal chemistry. The carboxylic acid can be coupled with a wide range of amines using standard coupling reagents (e.g., HATU, HOBt/EDC) to form amides. This reactivity is central to its use in the synthesis of MCH1R antagonists[1].
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
-
Pyridine Rings: The nitrogen atoms of the pyridine rings are basic and can be protonated or act as ligands for metal centers. This chelating ability is a hallmark of bipyridines and can be exploited in the design of metal complexes with specific catalytic or photophysical properties.
-
Carbon-Fluorine Bond: The C-F bond on the pyridine ring is generally strong and unreactive. Nucleophilic aromatic substitution to displace the fluoride would require harsh reaction conditions and a strong nucleophile.
Applications in Drug Discovery and Materials Science
The unique combination of a bipyridine scaffold, a carboxylic acid handle, and a fluorine atom makes 6'-Fluoro-[3,3'-bipyridine]-6-carboxylic acid a highly valuable building block.
-
Medicinal Chemistry: As demonstrated by its use in the synthesis of MCH1R antagonists, this molecule serves as a versatile scaffold for the generation of compound libraries for drug discovery programs. The carboxylic acid provides a convenient point for derivatization to explore structure-activity relationships, while the fluorinated bipyridine core can influence binding affinity, selectivity, and pharmacokinetic properties.
-
Materials Science: Bipyridine derivatives are widely used as ligands in the synthesis of metal complexes for applications in catalysis, light-emitting diodes (LEDs), and sensors. The carboxylic acid group can be used to anchor these complexes to surfaces or to incorporate them into larger polymeric structures. The fluorine atom can tune the electronic properties and stability of the resulting materials.
Safety and Handling
While a specific safety data sheet (SDS) for 6'-Fluoro-[3,3'-bipyridine]-6-carboxylic acid is not widely available, general precautions for handling similar chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes[5][6].
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
6'-Fluoro-[3,3'-bipyridine]-6-carboxylic acid is a strategically functionalized building block with considerable potential in both medicinal chemistry and materials science. Its synthesis is readily achievable through established cross-coupling methodologies, and its functional groups offer multiple avenues for further chemical modification. This guide provides a foundational understanding of its chemical properties and reactivity, empowering researchers to effectively utilize this versatile molecule in their scientific endeavors.
References
-
Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. ResearchGate. [Link]
-
摩熵化学. 6'-Fluoro-[3,3'-bipyridine]-6-carboxylic acid | 1187383-94-3. [Link]
-
eScholarship.org. Structure-property relationships of fluorinated carboxylic acid bioisosteres. [Link]
-
R Discovery. Coupling of the methly carbon in the 13-C NMR spectra of some fluoroaromatics, C 6F 5XCH 3. [Link]
-
PhytoBank. 13C NMR Spectrum (PHY0176619). [Link]
-
ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]
-
NIST. Mass spectra of fluorocarbons. [Link]
-
ScienceDirect. Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. [Link]
-
SciSpace. NMR spectral analysis of strongly second-order 6-, 8-, 9. [Link]
-
EPA. Fourier Transform Infrared (FTIR) Reference Spectra. [Link]
-
SpectraBase. 6-Fluorochromone-3-carboxylic acid - Optional[ATR-IR] - Spectrum. [Link]
-
Leito, I. et al. pKa values in organic chemistry – making maximum use of the available data. [Link]
-
Organic Chemistry Data. NMR Spectroscopy. [Link]
-
Stenutz. 6-fluoropyridine-2-carboxylic acid. [Link]
-
ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]
-
ORBi. Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
National Center for Biotechnology Information. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
ResearchGate. Solubility of cosmetics ingredients in 6 different solvents and applicability to skin bioavailability assays. [Link]
-
PubChem. 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid. [Link]
-
Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Michigan State University. Carboxylic Acid Reactivity. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. [Link]
-
PubChem. Fluoroquinolonic acid. [Link]
